molecular formula C19H23FN2 B5697187 1-(4-fluorobenzyl)-4-(2-methylbenzyl)piperazine

1-(4-fluorobenzyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B5697187
M. Wt: 298.4 g/mol
InChI Key: YCCVMIQTRAEXRV-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-4-(2-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 4-fluorobenzyl group and a 2-methylbenzyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-4-(2-methylbenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 2-methylbenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is formed through a nucleophilic substitution reaction where piperazine reacts with 4-fluorobenzyl chloride and 2-methylbenzyl chloride under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(4-fluorobenzyl)-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents to introduce new functional groups onto the aromatic rings.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the piperazine ring and form corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorobenzyl)-4-(2-methylbenzyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-4-(2-methylbenzyl)piperazine can be compared with other similar compounds, such as:

    1-benzylpiperazine: Lacks the fluorine and methyl substituents, resulting in different chemical and biological properties.

    1-(4-chlorobenzyl)-4-(2-methylbenzyl)piperazine:

    1-(4-fluorobenzyl)-4-benzylpiperazine: Lacks the 2-methyl group, affecting its chemical behavior and interactions.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-16-4-2-3-5-18(16)15-22-12-10-21(11-13-22)14-17-6-8-19(20)9-7-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCVMIQTRAEXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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